molecular formula C15H20N2O2 B7460613 5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide

5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide

Cat. No. B7460613
M. Wt: 260.33 g/mol
InChI Key: QDAUPWIDHQHBQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It was first discovered in 2003 by a team of researchers at the University of Queensland, Australia. Since then, CX-5461 has gained attention for its potential therapeutic applications in cancer treatment.

Mechanism of Action

5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide works by inhibiting RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). rRNA is essential for the production of ribosomes, which are responsible for protein synthesis. Cancer cells require a high level of protein synthesis to support their rapid growth and proliferation. By inhibiting RNA polymerase I transcription, 5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide reduces the production of rRNA and inhibits protein synthesis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has been shown to induce DNA damage and cell cycle arrest in cancer cells, leading to apoptosis. 5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide has also been shown to have anti-angiogenic effects, inhibiting the growth of blood vessels that supply nutrients to tumors.

Advantages and Limitations for Lab Experiments

One advantage of 5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide is its specificity for cancer cells, which reduces the risk of toxicity to normal cells. It has also shown promising results in preclinical models of various types of cancer. However, 5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide is still in the early stages of development and has not yet been tested in clinical trials. Its potential side effects and long-term effects are still unknown.

Future Directions

There are several future directions for the development of 5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide. One direction is to further optimize the synthesis method to improve the yield and purity of the final product. Another direction is to conduct clinical trials to evaluate the safety and efficacy of 5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide in cancer patients. 5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide could also be combined with other cancer therapies to enhance its effectiveness. Finally, 5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide could be further studied to better understand its mechanism of action and potential applications in other diseases.

Synthesis Methods

5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide is synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves several steps, including the formation of an oxazole ring, introduction of a tricyclic decane ring, and attachment of a carboxamide group. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is essential for the growth and proliferation of cancer cells. 5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide has been tested in preclinical models of various types of cancer, including breast, colon, and ovarian cancer, and has shown promising results in reducing tumor growth.

properties

IUPAC Name

N-(1-adamantyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-9-2-13(17-19-9)14(18)16-15-6-10-3-11(7-15)5-12(4-10)8-15/h2,10-12H,3-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDAUPWIDHQHBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide

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